
Zirconium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium bromide, also known as zirconium tetrabromide, is an inorganic compound with the chemical formula ZrBr₄. This colorless solid is primarily used as a precursor to other zirconium-bromine compounds. It is known for its reactivity and is often utilized in various chemical processes and research applications .
Preparation Methods
Zirconium bromide can be synthesized through several methods:
-
Carbothermic Reaction: : This method involves the reaction of bromine with zirconium oxide in the presence of carbon. The reaction is as follows: [ \text{ZrO}_2 + 2\text{C} + 2\text{Br}_2 \rightarrow \text{ZrBr}_4 + 2\text{CO} ] This process is typically carried out at high temperatures .
-
Hydrogen Bromide Treatment: : Another method involves treating zirconium borohydride with hydrogen bromide: [ \text{Zr(BH}_4)_4 + 4\text{HBr} \rightarrow \text{ZrBr}_4 + 4\text{H}_2 + 2\text{B}_2\text{H}_6 ] This reaction also produces hydrogen gas and diborane as by-products .
Chemical Reactions Analysis
Zirconium bromide undergoes various chemical reactions, including:
-
Hydrolysis: : Zirconium bromide readily hydrolyzes in the presence of water to form zirconium oxybromide and hydrogen bromide: [ \text{ZrBr}_4 + \text{H}_2\text{O} \rightarrow \text{ZrOBr}_2 + 2\text{HBr} ]
-
Reduction: : It can be reduced by hydrogen to form zirconium metal and hydrogen bromide: [ \text{ZrBr}_4 + 2\text{H}_2 \rightarrow \text{Zr} + 4\text{HBr} ]
-
Substitution: : Zirconium bromide can undergo substitution reactions with various ligands to form different zirconium complexes .
Scientific Research Applications
Zirconium bromide has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic synthesis reactions due to its Lewis acidic properties.
Material Science: Zirconium bromide is used in the preparation of zirconium-based nanomaterials, which have applications in catalysis, sensors, and biomedical fields.
Chemical Synthesis: It serves as a precursor for the synthesis of other zirconium compounds, which are used in various industrial processes.
Mechanism of Action
The mechanism of action of zirconium bromide primarily involves its ability to act as a Lewis acid. This property allows it to accept electron pairs from other molecules, facilitating various chemical reactions. In catalysis, zirconium bromide can activate substrates by coordinating with them, thereby increasing their reactivity .
Comparison with Similar Compounds
Zirconium bromide can be compared with other zirconium halides such as zirconium chloride (ZrCl₄), zirconium fluoride (ZrF₄), and zirconium iodide (ZrI₄):
Zirconium Chloride (ZrCl₄): Similar to zirconium bromide, zirconium chloride is used as a precursor in chemical synthesis and catalysis.
Zirconium Fluoride (ZrF₄): Zirconium fluoride is used in the production of optical fibers and glasses.
Zirconium Iodide (ZrI₄): Zirconium iodide is used in the production of high-purity zirconium metal through the van Arkel–de Boer process.
Zirconium bromide is unique in its specific reactivity and applications in catalysis and material science, making it a valuable compound in various research fields.
Properties
Molecular Formula |
BrZr- |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
zirconium;bromide |
InChI |
InChI=1S/BrH.Zr/h1H;/p-1 |
InChI Key |
LUYVMWZRKKGGNI-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[Zr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4S,5R)-2-[(S)-ethylsulfinyl]-3,4-dimethyl-5-phenyl-1,3,2lambda5-oxazaphospholidine 2-oxide](/img/structure/B13735675.png)

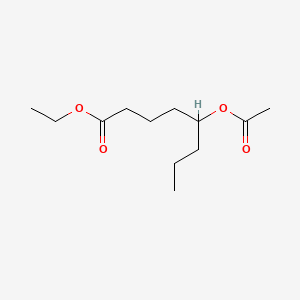
![dicopper;pyrazine-2,3-dicarboxylate;4-[(E)-2-pyridin-4-ylethenyl]pyridine](/img/structure/B13735707.png)
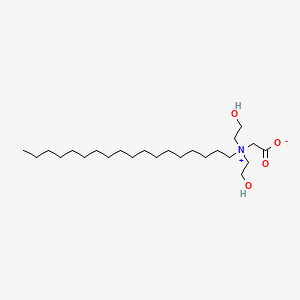
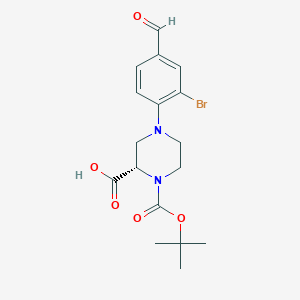
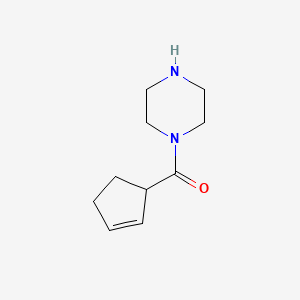
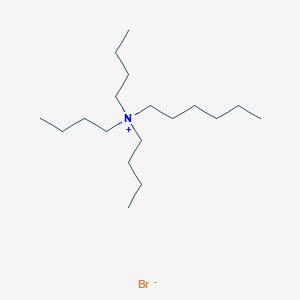
![1-azoniabicyclo[2.2.2]octan-3-yl N-(2-chloro-6-methylphenyl)carbamate;chloride](/img/structure/B13735750.png)
![Phenol, 2,2'-[oxybis(2,1-ethanediylthiomethylene)]bis[4-methyl-6-nonyl-](/img/structure/B13735757.png)
![4-Amino-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13735761.png)


